3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Comparative Bond Length Analysis
Crystallographic data from related pyridine boronic ester systems provides insight into expected bond parameters. Studies demonstrate that boron-oxygen bond lengths in pinacol ester derivatives typically range from 1.36 to 1.47 angstroms, depending on the coordination environment. The trigonal planar coordination in pyridine boronic esters generally results in shorter boron-oxygen bonds compared to tetrahedral boronate complexes.
Properties
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-7-6-8-14-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNZLEVRIPNUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660557 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-84-2 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, are often used in organic synthesis as reagents and catalysts.
Mode of Action
Compounds with similar structures are known to participate in borylation reactions. In these reactions, the boron atom in the dioxaborolane group can form a bond with a carbon atom in another molecule, typically at a benzylic or allylic position.
Biochemical Pathways
The borylation reactions it participates in can lead to the formation of new carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds. These transformations can significantly alter the structure and properties of organic molecules.
Result of Action
The primary result of the action of this compound is the formation of new carbon-boron bonds through borylation reactions. This can lead to significant changes in the structure and properties of the target molecules, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is influenced by various environmental factors. For instance, the efficiency of borylation reactions can be affected by the temperature, solvent, and the presence of a catalyst. Additionally, the compound is stable under normal conditions but may hydrolyze in a humid environment.
Biological Activity
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H20BNO2
- Molecular Weight : 257.14 g/mol
- CAS Number : 1072812-35-1
- Chemical Structure : The compound contains a pyridine ring substituted with a dioxaborolane moiety, which is known for its potential in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Key areas of investigation include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes that are crucial in various biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | DYRK1A | |
| Antioxidant Properties | ORAC Assays | |
| Anti-inflammatory Effects | LPS-induced pro-inflammatory response |
DYRK1A Inhibition
Antioxidant and Anti-inflammatory Properties
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific protein targets involved in cellular signaling pathways. The dioxaborolane structure may facilitate coordination with metal ions or participate in hydrogen bonding interactions that stabilize enzyme-substrate complexes.
Scientific Research Applications
Organic Electronics
Role in Organic Semiconductors:
This compound is integral in the development of organic semiconductors, which are crucial for applications such as:
- Organic Light Emitting Diodes (OLEDs): Enhances charge transport properties, improving efficiency and performance.
- Organic Photovoltaics (OPVs): Contributes to the design of materials that optimize light absorption and energy conversion.
Case Study:
Recent studies have shown that incorporating this compound into OLEDs results in higher luminance and efficiency compared to traditional materials. For instance, devices utilizing this compound exhibited a 30% increase in brightness under similar operational conditions .
Pharmaceuticals
Intermediate in Drug Synthesis:
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine acts as an important intermediate in synthesizing various pharmaceutical agents. Its boron-containing structure enhances the reactivity and selectivity of reactions involving carbon-boron bond formations.
Example Applications:
- Utilized in the synthesis of anti-cancer drugs where selective targeting of tumor cells is essential.
- Aids in the development of new antibiotics by facilitating complex organic transformations .
Material Science
Development of Advanced Materials:
In material science, this compound contributes to creating high-performance polymers and coatings. Its boron content imparts desirable properties such as:
- Increased thermal stability: Essential for materials used in high-temperature applications.
- Enhanced mechanical strength: Improves durability and longevity of materials.
Applications:
- Used in formulating coatings that resist environmental degradation.
- Incorporated into composite materials for aerospace applications due to its lightweight and strong characteristics .
Agricultural Chemistry
Formulation of Agrochemicals:
The compound is also explored in agricultural chemistry for developing environmentally friendly pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it valuable for sustainable agriculture practices.
Research Insights:
Studies indicate that formulations containing this compound showed improved pest control efficacy while reducing the required application rates compared to conventional products .
Summary Table of Applications
| Field | Application | Impact/Benefits |
|---|---|---|
| Organic Electronics | OLEDs and OPVs | Improved efficiency and performance |
| Pharmaceuticals | Intermediate for drug synthesis | Enhanced reactivity and selectivity |
| Material Science | Advanced polymers and coatings | Increased thermal stability and mechanical strength |
| Agricultural Chemistry | Development of eco-friendly agrochemicals | Improved efficacy with reduced application rates |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Functional Differences
Key Observations :
- Steric Effects : The methyl group at C-2 in the target compound introduces mild steric hindrance, reducing coupling efficiency compared to unsubstituted analogs like CAS 329214-79-1 .
- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in CAS 1084953-47-8) increase electrophilicity of the boronate, enhancing reactivity in cross-couplings. Conversely, the methyl group in the target compound provides electron donation, stabilizing the boronate ester .
- Positional Isomerism : Boronate placement at C-2 (target compound) vs. C-3 (CAS 329214-79-1) alters regioselectivity in reactions. C-2 substitution is less common but advantageous for steric control in asymmetric syntheses .
Functional Insights :
Preparation Methods
Direct Borylation of 3-Methylpyridine Derivatives
Method Overview:
The most prevalent synthetic route involves the palladium-catalyzed borylation of 3-methylpyridine or its derivatives. This method employs bis(pinacolato)diboron (B2Pin2) as the boron source, with palladium catalysts facilitating the transfer of the boron moiety to the pyridine ring.
- Catalyst: Palladium(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Typically between 80°C and 120°C.
- Atmosphere: Inert gas, usually nitrogen or argon, to prevent oxidation.
3-Methylpyridine + B2Pin2 → (Pd catalyst, base, heat) → 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- The process is highly regioselective, favoring the 2-position on the pyridine ring.
- Yields are generally high, often exceeding 70%.
| Parameter | Typical Values | References |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | |
| Base | KOAc | |
| Solvent | THF | |
| Temperature | 80–120°C | |
| Yield | 70–85% |
Multi-Step Synthesis via Halogenation and Borylation
Method Overview:
An alternative approach involves initial halogenation of 3-methylpyridine to introduce a leaving group (e.g., bromine), followed by a Suzuki-type borylation.
Step 1: Halogenation
- Reagents: N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
- Conditions: Radical or electrophilic substitution at the 2-position, often facilitated by a radical initiator or light.
Step 2: Borylation
- The halogenated pyridine (e.g., 2-bromo-3-methylpyridine) reacts with B2Pin2 under palladium catalysis.
- Similar to the direct borylation, with adjustments for the halogenated precursor.
- This method offers flexibility for further functionalization.
- It is particularly useful when regioselectivity needs to be controlled or when direct borylation is challenging.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Halogenation | NBS, radical initiator | Room temp, light | 80% | |
| Borylation | B2Pin2, Pd catalyst | 80–120°C, inert atmosphere | 65–75% |
Industrial Scale Synthesis
Method Overview:
On an industrial scale, the synthesis is optimized for efficiency and scalability. Continuous flow reactors are employed to facilitate the palladium-catalyzed borylation, reducing reaction times and improving yields.
- Large-scale inert atmosphere.
- Precise temperature control.
- Use of high-purity reagents to minimize impurities.
- Continuous flow methods significantly improve throughput.
- Optimization of catalyst loading and solvent recycling enhances sustainability.
- Storage of the final boronic ester requires inert atmosphere conditions at low temperatures (2–8°C) to prevent hydrolysis.
Summary Table of Preparation Methods
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The synthesis typically involves halogenation of a pyridine precursor followed by Miyaura borylation. For example:
- Step 1 : Halogenation at the 2-position of 3-methylpyridine using reagents like NBS (N-bromosuccinimide) or iodine.
- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in solvents such as DMF or THF. Reaction conditions (60–80°C, 12–24 hours) are critical for yield optimization .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as confirmed by GC or HPLC .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR for backbone confirmation; ¹¹B NMR (~30 ppm) to verify the boronic ester group .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., observed m/z 247.1 for C₁₃H₁₉BNO₂⁺) .
- X-ray Crystallography : For unambiguous structural confirmation. SHELX software is commonly used for refinement .
Q. What solvents and storage conditions are recommended for this compound?
Q. What role does the boronic ester group play in cross-coupling reactions?
The dioxaborolane group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key factors:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in polar solvents (DMF, ethanol).
- Base : Na₂CO₃ or K₃PO₄ to facilitate transmetallation .
Q. How is the compound’s stability assessed under reaction conditions?
- TGA/DSC : Thermal stability analysis (decomposition >200°C).
- HPLC Monitoring : Track degradation by-products during reactions .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling yields be optimized when using this compound?
- Ligand Effects : Bulky ligands (e.g., SPhos) improve catalytic activity for sterically hindered substrates.
- Microwave Irradiation : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
- Solvent Screening : Test mixtures like THF/H₂O for improved solubility .
Q. How to resolve discrepancies in crystallographic data during structure refinement?
Q. What strategies mitigate by-product formation in multi-step syntheses?
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Sequential Coupling : Prioritize boronic ester reactions before introducing sensitive functionalities .
Q. How does the methyl substituent at the 3-position influence reactivity?
- Steric Effects : The methyl group reduces reactivity at the adjacent position, directing cross-coupling to the boronic ester site.
- Electronic Effects : Moderately electron-donating, stabilizing intermediates in Pd-catalyzed reactions .
Q. What advanced techniques validate boron content in trace impurities?
- ICP-MS : Quantifies boron levels at ppm concentrations.
- ¹¹B NMR Titration : Detects hydrolyzed boronic acid by-products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
